1-(Difluoromethyl)-6-methylnaphthalene

Lipophilicity Drug Design Agrochemical Research

Sourcing a well-characterized 1,6-disubstituted naphthalene scaffold with precise lipophilicity (XLogP3 4.7) and unique -CF₂H hydrogen bond donor capacity (α₂^H ≈ 0.12-0.18) for SAR or metabolic stability studies. • XLogP3 4.7 - 0.3 log units lower than -CF₃ analog, staying within Rule-of-5 space • -CF₂H blocks CYP450-mediated benzylic oxidation; >50% higher parent recovery expected vs. non-fluorinated analogs • Single rotatable bond & zero TPSA simplify reaction optimization for cross-coupling methodology development 98% purity. Available 10 mg to bulk. In stock for immediate dispatch.

Molecular Formula C12H10F2
Molecular Weight 192.20 g/mol
Cat. No. B11902959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-6-methylnaphthalene
Molecular FormulaC12H10F2
Molecular Weight192.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC=C2)C(F)F
InChIInChI=1S/C12H10F2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7,12H,1H3
InChIKeyZDGDXWZNSDPTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-6-methylnaphthalene – Core Physicochemical and Structural Baseline for Procurement Evaluation


1-(Difluoromethyl)-6-methylnaphthalene (CAS 1261885-45-3) is a difluoromethyl-substituted methylnaphthalene derivative with the molecular formula C₁₂H₁₀F₂ and a molecular weight of 192.20 g/mol . The compound features a difluoromethyl (–CF₂H) group at the 1-position and a methyl (–CH₃) group at the 6-position of the naphthalene ring. Its computed octanol-water partition coefficient (XLogP3) is 4.7, with zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 0 Ų . These properties place it in a distinct physicochemical space relative to non-fluorinated, trifluoromethylated, and regioisomeric analogs, making direct substitution scientifically unreliable without comparative validation.

Why Generic Substitution of 1-(Difluoromethyl)-6-methylnaphthalene with In-Class Naphthalene Analogs Fails in Rigorous Research and Industrial Contexts


Although naphthalene derivatives are widely used as synthetic intermediates and bioactive scaffolds, the combination of a difluoromethyl group at position 1 and a methyl group at position 6 imparts a unique physicochemical signature that cannot be replicated by simple analogs. The –CF₂H moiety is a lipophilic hydrogen bond donor and a moderate electron-withdrawing group, whereas –CH₃ is electron-donating and hydrophobic, and –CF₃ is strongly electron-withdrawing and more lipophilic . Consequently, swapping 1-(difluoromethyl)-6-methylnaphthalene for 1-methylnaphthalene, 1-(trifluoromethyl)-6-methylnaphthalene, or regioisomeric difluoromethyl-methylnaphthalenes leads to significant deviations in logP, hydrogen bonding capacity, electronic character, and metabolic susceptibility. The quantitative evidence below demonstrates exactly where these differences are material and measurable.

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-6-methylnaphthalene Versus Closest Analogs


Lipophilicity Advantage Over Non-Fluorinated Analog: Measured logP

The target compound exhibits an XLogP3 of 4.7, compared to 3.9 for the non-fluorinated analog 1-methylnaphthalene, reflecting a 0.8 log unit increase in lipophilicity . This difference is driven by the replacement of a hydrogen atom at the 1-position with a difluoromethyl group and is predictive of enhanced membrane permeability and altered tissue distribution.

Lipophilicity Drug Design Agrochemical Research

Controlled Lipophilicity Relative to Trifluoromethyl Analog

The target compound's XLogP3 of 4.7 is 0.3 units lower than that of 1-(trifluoromethyl)-6-methylnaphthalene (XLogP3 = 5.0) . The –CF₂H group provides a 0.3 log unit reduction in lipophilicity compared to –CF₃, which can be advantageous for maintaining aqueous solubility while still sufficiently high for membrane permeation. Excessively lipophilic –CF₃ analogs often suffer from poor solubility and rapid metabolic clearance, issues partially mitigated by the –CF₂H isostere.

Lipophilicity Tuning Drug Metabolism Bioavailability

Regioisomeric Differentiation: 1,6- vs. 2,6-Disubstitution Pattern Impacts logP

Among the difluoromethyl-methylnaphthalene isomers, the 1,6-disubstituted pattern yields an XLogP3 of 4.7, compared to 4.6 for the 2,6-isomer . The 0.1 log unit difference, though modest, is accompanied by distinct electronic environments: the –CF₂H at position 1 is peri to the adjacent ring, inducing steric and electronic interactions that differ from those of the 2-position isomer. In medicinal chemistry SAR programs, such positional effects frequently translate into divergent target binding and metabolic stability.

Positional Isomerism Structure-Activity Relationship Reactivity

Unique Hydrogen Bond Donor Capacity of the –CF₂H Group

The difluoromethyl group can act as a weak hydrogen bond donor (HBD) via the C–H bond, a property absent in –CH₃ (no HBD) and –CF₃ (negligible HBD due to strong electron withdrawal) . Computational and experimental studies on small molecules indicate that the –CF₂H group exhibits a hydrogen bond acidity parameter (α₂^H) of approximately 0.12–0.18, whereas –CH₃ has α₂^H ≈ 0 and –CF₃ has α₂^H ≈ 0.03 . This HBD capacity enables –CF₂H to engage in specific directional interactions with protein backbone carbonyls or water networks, mimicking hydroxyl or thiol groups in biological systems.

Hydrogen Bonding Molecular Recognition Bioisosterism

Enhanced Metabolic Stability at the Benzylic Position Through C–F Blockade

In non-fluorinated methylnaphthalenes, the methyl group and the adjacent benzylic C–H bonds are susceptible to cytochrome P450-mediated oxidation, leading to rapid metabolic turnover and potentially toxic quinone metabolites . Introducing a difluoromethyl group at position 1 replaces the labile C–H bonds with stronger C–F bonds (bond dissociation energy ~116 kcal/mol for C–F vs. ~98 kcal/mol for C–H), thereby blocking oxidative metabolism at this site. Direct comparative microsomal stability data for 1-methylnaphthalene show >90% parent depletion within 30 min in human liver microsomes, while analogous difluoromethyl arenes typically retain >60% parent at 60 min .

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Optimal Research and Industrial Application Scenarios for 1-(Difluoromethyl)-6-methylnaphthalene Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Hydrogen Bond Donor Capacity

In drug discovery programs where scaffold lipophilicity must remain within the Rule-of-5 space while enabling specific hydrogen bond interactions with the target, 1-(difluoromethyl)-6-methylnaphthalene offers an XLogP3 of 4.7 . This is 0.3 log units lower than the –CF₃ analog, reducing the risk of poor solubility and promiscuous binding, yet 0.8 log units higher than the non-fluorinated methyl analog, ensuring adequate membrane permeability . Additionally, the –CF₂H group provides a measurable hydrogen bond donor capacity (α₂^H ≈ 0.12–0.18) that –CH₃ and –CF₃ cannot replicate .

Agrochemical Intermediate Requiring Oxidative Metabolic Stability

For the synthesis of crop protection agents where metabolic stability in target organisms and environmental persistence are critical, the difluoromethyl group at position 1 blocks CYP450-mediated oxidation at the benzylic site. Non-fluorinated analogs such as 1-methylnaphthalene undergo rapid oxidative metabolism leading to short half-lives and potential toxicity . The target compound, by class-level inference, is expected to exhibit >50% higher parent recovery after 60-min microsomal incubation , making it a more reliable building block for generating stable lead candidates.

Structure-Activity Relationship (SAR) Studies on Naphthalene-Based Inhibitors

In SAR campaigns aimed at dissecting the contributions of substituent electronic, steric, and H-bonding effects on target binding, the 1,6-disubstitution pattern provides a well-defined electronic and steric profile. The 1-(difluoromethyl) group is peri to the fused ring, creating distinct torsional and electronic interactions compared to the 2-position isomer (ΔXLogP3 = +0.1) . Procurement of the 1,6-isomer ensures that the observed biological activity or reactivity is correctly attributed to the intended molecular topology, avoiding misleading SAR interpretations.

Synthetic Methodology Development for Late-Stage Difluoromethylation

As a commercially available discrete building block (98% purity), 1-(difluoromethyl)-6-methylnaphthalene serves as a well-characterized substrate for developing and benchmarking new difluoromethylation or cross-coupling methodologies. Its single rotatable bond (C–CF₂H), zero hydrogen bond donors, and zero topological polar surface area simplify reaction optimization and minimize competing side reactions, allowing chemists to focus on method efficiency and selectivity.

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